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3-Amino-7-chloroquinoline dihydrochloride

Catalog No.
S14283785
CAS No.
M.F
C9H9Cl3N2
M. Wt
251.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-7-chloroquinoline dihydrochloride

Product Name

3-Amino-7-chloroquinoline dihydrochloride

IUPAC Name

7-chloroquinolin-3-amine;dihydrochloride

Molecular Formula

C9H9Cl3N2

Molecular Weight

251.5 g/mol

InChI

InChI=1S/C9H7ClN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H

InChI Key

RUPLHGWAGAMBJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)Cl.Cl.Cl

3-Amino-7-chloroquinoline dihydrochloride is an organic compound that belongs to the quinoline family, characterized by a chlorine atom and an amino group attached to the quinoline ring. Its molecular formula is C9H9Cl2N2C_9H_9Cl_2N_2 and it has a molecular weight of approximately 251.5 g/mol. The compound is typically represented by the IUPAC name 6-chloroquinolin-3-amine dihydrochloride. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that facilitate various

, including:

  • Substitution Reactions: The amino and chloro groups can undergo nucleophilic substitution, allowing for the introduction of different substituents on the quinoline ring.
  • Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced, leading to the formation of derivatives with altered biological properties.
  • Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, facilitating the synthesis of more complex structures.

Common reagents used in these reactions include polar solvents like dimethylformamide and dimethyl sulfoxide, along with oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.

Research indicates that 3-Amino-7-chloroquinoline dihydrochloride exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action involves interaction with DNA and proteins, which can disrupt cellular functions. Additionally, it may influence pathways related to oxidative stress and enzyme inhibition, making it a candidate for further exploration in drug development .

The synthesis of 3-Amino-7-chloroquinoline dihydrochloride typically involves chlorination of 3-aminoquinoline under controlled conditions to ensure selective substitution at the 7-position. This process is followed by treatment with hydrochloric acid to form the dihydrochloride salt. Various methods have been developed for its synthesis, including:

  • Ultrasound-assisted synthesis: Utilizing ultrasound irradiation to enhance reaction rates and yields.
  • Nucleophilic substitution reactions: Involving the use of different amines or other nucleophiles to create derivatives with varied functional groups .

3-Amino-7-chloroquinoline dihydrochloride finds applications across several fields:

  • Medicinal Chemistry: As a precursor for developing pharmaceutical agents targeting diseases such as cancer and infections.
  • Material Science: In the synthesis of dyes and pigments due to its chromophoric properties.
  • Biological Research: As a tool for studying biochemical pathways and interactions within cells .

Interaction studies have shown that 3-Amino-7-chloroquinoline dihydrochloride interacts with various biological targets, including enzymes and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Research has focused on how these interactions can be leveraged to enhance drug efficacy or reduce side effects in therapeutic applications .

Several compounds share structural similarities with 3-Amino-7-chloroquinoline dihydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-AminoquinolineAmino group at position 4Lacks chlorine substitution; primarily studied for antimalarial properties.
6-ChloroquinolineChlorine at position 6Used as an antimalarial agent; less focus on amino modifications.
7-ChloroquinolineChlorine at position 7Similar structure but without amino group; studied for antiviral activities.
3-Amino-4-chloroquinolineAmino at position 3, chlorine at 4Exhibits different biological activities compared to 3-amino-7-chloro variant.

The unique feature of 3-Amino-7-chloroquinoline dihydrochloride lies in its specific placement of functional groups which enhances its reactivity and biological activity compared to other quinoline derivatives .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

249.983131 g/mol

Monoisotopic Mass

249.983131 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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